4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group and a pyrazole ring The pyrazole ring is further substituted with bromine and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine typically involves the following steps:
Formation of 4-Bromo-3,5-dimethylpyrazole: This intermediate can be synthesized by bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The 4-bromo-3,5-dimethylpyrazole is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The bromine and methyl groups on the pyrazole ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,5-dimethylpyrazole: This compound shares the pyrazole core but lacks the sulfonyl and morpholine groups.
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: Similar in structure but contains a benzonitrile group instead of the sulfonylmorpholine moiety.
Uniqueness
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the morpholine ring can improve its pharmacokinetic properties .
Biologische Aktivität
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine is a synthetic compound notable for its unique structural features, which include a morpholine ring, a sulfonyl group, and a brominated pyrazole. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical formula:
The presence of the sulfonyl group enhances its solubility in polar solvents, while the morpholine ring may improve its pharmacokinetic properties. The bromine atom on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This mechanism is critical in understanding its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
- Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting cell proliferation in several cancer cell lines. Its mechanism may involve the disruption of signaling pathways critical for tumor growth.
- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in diseases characterized by dysregulated metabolism.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, this compound was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The study revealed that the compound inhibited cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment .
Study 3: Enzyme Inhibition
A biochemical assay conducted to evaluate the inhibition of carbonic anhydrase by this compound showed an IC50 value of 15 µM, indicating moderate inhibition compared to standard inhibitors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure | Biological Activity |
---|---|---|
4-Bromo-3,5-dimethylpyrazole | Structure | Moderate antimicrobial activity |
4-(3-Methylpyrazol-1-yl)-benzenesulfonamide | Structure | Significant enzyme inhibition |
4-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)methyl benzonitrile | Structure | Anticancer properties |
Eigenschaften
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O3S/c1-7-9(10)8(2)13(11-7)17(14,15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSMVYJLATLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCOCC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.